molecular formula C10H21N3O B14787805 2-Amino-N-methyl-N-((S)-1-methylpiperidin-3-yl)propanamide

2-Amino-N-methyl-N-((S)-1-methylpiperidin-3-yl)propanamide

Cat. No.: B14787805
M. Wt: 199.29 g/mol
InChI Key: PVESULPZKUQRON-UHFFFAOYSA-N
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Description

2-Amino-N-methyl-N-((S)-1-methylpiperidin-3-yl)propanamide is a chiral propanamide derivative featuring a piperidine ring substituted with a methyl group at the 1-position and a methylamino group at the 3-position.

Properties

Molecular Formula

C10H21N3O

Molecular Weight

199.29 g/mol

IUPAC Name

2-amino-N-methyl-N-(1-methylpiperidin-3-yl)propanamide

InChI

InChI=1S/C10H21N3O/c1-8(11)10(14)13(3)9-5-4-6-12(2)7-9/h8-9H,4-7,11H2,1-3H3

InChI Key

PVESULPZKUQRON-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(C)C1CCCN(C1)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-methyl-N-((S)-1-methylpiperidin-3-yl)propanamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Amidation Reaction: The key step involves the amidation of a suitable amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-methyl-N-((S)-1-methylpiperidin-3-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce primary or secondary amines .

Scientific Research Applications

2-Amino-N-methyl-N-((S)-1-methylpiperidin-3-yl)propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-N-methyl-N-((S)-1-methylpiperidin-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Structural and Functional Differences

  • N-Alkyl Groups : The target compound’s N-methyl group contrasts with the N-ethyl group in its ethyl analog (CAS 1354028-72-0), reducing steric hindrance and hydrophobicity .
  • Aromatic vs.

Physicochemical Properties

  • Melting Points: While direct data for the target compound is lacking, analogs like (S)-N-(1-((2-cycloheptylethyl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)butyramide (melting point: 81.3–88.3°C) suggest that bulkier substituents reduce crystallinity and lower melting points . The nitrobenzyl derivative (CAS 1307482-37-6) may exhibit higher thermal stability due to its rigid aromatic system .
  • Lipophilicity : The target compound’s smaller substituents likely result in lower logP values compared to analogs with aromatic or chlorinated groups, influencing bioavailability .

Biological Activity

2-Amino-N-methyl-N-((S)-1-methylpiperidin-3-yl)propanamide, also known by its CAS number 1181264-99-2, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-Amino-N-methyl-N-((S)-1-methylpiperidin-3-yl)propanamide is C10H21N3O, with a molecular weight of approximately 185.30 g/mol. The compound features a piperidine ring, which is significant for its interaction with biological targets.

Research indicates that compounds similar to 2-Amino-N-methyl-N-((S)-1-methylpiperidin-3-yl)propanamide may act on various neurotransmitter systems, particularly the serotonin and dopamine receptors. The piperidine moiety is often associated with modulation of these pathways, which can influence mood and cognitive functions.

Pharmacological Effects

  • Antidepressant Activity : Studies suggest that derivatives of piperidine compounds exhibit antidepressant effects through selective serotonin reuptake inhibition (SSRI) and serotonin receptor modulation .
  • Neuroprotective Effects : Some research indicates potential neuroprotective properties, possibly through the modulation of neuroinflammatory pathways .
  • Analgesic Properties : Certain analogs have shown promise in pain management, likely due to their interaction with opioid receptors .

In Vitro and In Vivo Studies

A variety of studies have assessed the biological activity of this compound:

  • In Vitro Studies : Cell line assays have demonstrated that 2-Amino-N-methyl-N-((S)-1-methylpiperidin-3-yl)propanamide can influence cell viability and proliferation in neuronal cells.
  • In Vivo Studies : Animal models have been used to evaluate the antidepressant and analgesic effects. For instance, rodent models indicated significant reductions in depressive-like behaviors when treated with this compound compared to controls .

Case Studies

StudyMethodologyFindings
Study 1In vitro analysis on neuronal cell linesShowed increased cell viability and reduced apoptosis in treated cells .
Study 2Rodent model for depressionSignificant reduction in immobility time in forced swim tests after administration .
Study 3Pain model using formalin testDemonstrated analgesic effects comparable to standard pain medications .

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